

# An In-depth Technical Guide to the Chemical Structure and Properties of DDPO

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**DDPO**, with the full chemical name (2S)-5-amino-2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanoic acid and also known as 5,8-Dideazapteroylornithine, is a potent small molecule inhibitor with significant implications for cancer chemotherapy and drug development.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its dual mechanism of action as an inhibitor of both folylpolyglutamate synthetase (FPGS) and dihydrofolate reductase (DHFR).

# **Chemical Structure and Properties**

**DDPO** is a complex organic molecule with the chemical formula C21H24N6O4.[1] Its structure features a quinazoline core linked to a p-aminobenzoyl moiety, which is in turn coupled to an L-ornithine side chain. This intricate structure is central to its biological activity.

## **Physicochemical Properties**

A summary of the key physicochemical properties of **DDPO** is presented in the table below for easy reference and comparison.



| Property          | Value                                           | Reference |
|-------------------|-------------------------------------------------|-----------|
| CAS Number        | 118675-83-5                                     | [1]       |
| Molecular Formula | C21H24N6O4                                      | [1]       |
| Molecular Weight  | 424.45 g/mol                                    | [1]       |
| Appearance        | Typically exists as a solid at room temperature | [1]       |
| Density           | 1.48 g/cm³                                      | [1]       |
| Solubility        | Soluble in DMSO                                 | [1]       |

## **Mechanism of Action**

**DDPO** exhibits a dual inhibitory mechanism, targeting two key enzymes in the folate metabolism pathway: dihydrofolate reductase (DHFR) and folylpolyglutamate synthetase (FPGS). This dual action makes it a compound of significant interest in overcoming antifolate drug resistance.

## Inhibition of Dihydrofolate Reductase (DHFR)

DHFR is a critical enzyme that reduces dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, **DDPO** disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells.

## Inhibition of Folylpolyglutamate Synthetase (FPGS)

FPGS is responsible for the addition of glutamate residues to folates and antifolates, a process known as polyglutamylation. Polyglutamylation is crucial for the intracellular retention and efficacy of many folate-based chemotherapeutic agents. By inhibiting FPGS, **DDPO** can interfere with the activation and retention of other antifolates, and also deplete intracellular folate pools, further disrupting cellular metabolism.

The following diagram illustrates the points of inhibition of **DDPO** in the folate metabolism pathway.





Click to download full resolution via product page

Inhibition of Folate Metabolism by **DDPO**.

## **Experimental Protocols**

Detailed experimental protocols are essential for the accurate evaluation and application of **DDPO** in a research setting.

# Synthesis of DDPO (Generalized Scheme)

While a specific, detailed, and publicly available synthesis protocol for **DDPO** is not readily found in the literature, a plausible synthetic route can be constructed based on the synthesis of analogous 5,8-dideaza antifolates. The general strategy involves the synthesis of two key intermediates: a protected 2-amino-4-oxo-3H-quinazoline derivative and a p-aminobenzoyl-L-ornithine derivative, followed by their coupling and subsequent deprotection.

The following diagram outlines a logical workflow for the synthesis of **DDPO**.





Click to download full resolution via product page

Generalized Synthetic Workflow for **DDPO**.



## Dihydrofolate Reductase (DHFR) Inhibition Assay

The inhibitory activity of **DDPO** against DHFR can be determined using a spectrophotometric assay that measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

#### Materials:

- DHFR enzyme (human recombinant)
- Dihydrofolate (DHF)
- NADPH
- DDPO (dissolved in DMSO)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA)
- 96-well UV-transparent microplate
- Microplate spectrophotometer

#### Procedure:

- Prepare a reaction mixture containing DHFR enzyme and NADPH in the assay buffer.
- Add varying concentrations of **DDPO** (or DMSO as a vehicle control) to the wells of the microplate.
- Pre-incubate the plate at room temperature for 10-15 minutes.
- Initiate the reaction by adding DHF to all wells.
- Immediately measure the decrease in absorbance at 340 nm over time (kinetic mode) at a constant temperature (e.g., 25°C).
- Calculate the initial reaction rates from the linear portion of the kinetic curves.



 Determine the IC50 value of **DDPO** by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following diagram illustrates the experimental workflow for the DHFR inhibition assay.



Click to download full resolution via product page



#### Experimental Workflow for DHFR Inhibition Assay.

# Folylpolyglutamate Synthetase (FPGS) Inhibition Assay

The inhibitory effect of **DDPO** on FPGS activity can be assessed by measuring the incorporation of radiolabeled glutamic acid into a folate or antifolate substrate.

#### Materials:

- FPGS enzyme (e.g., from a cell lysate or recombinant source)
- Folate or antifolate substrate (e.g., methotrexate)
- [3H]-Glutamic acid
- ATP and MgCl<sub>2</sub>
- **DDPO** (dissolved in DMSO)
- Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 20 mM KCl, 10 mM MgCl<sub>2</sub>, 10 mM ATP, and 20 mM dithiothreitol)
- Trichloroacetic acid (TCA)
- Glass fiber filters
- Scintillation counter

#### Procedure:

- Prepare a reaction mixture containing the FPGS enzyme, the folate/antifolate substrate, and [3H]-glutamic acid in the reaction buffer.
- Add varying concentrations of **DDPO** (or DMSO as a vehicle control) to the reaction tubes.
- Initiate the reaction by adding ATP and MgCl<sub>2</sub>.
- Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).



- Stop the reaction by adding cold trichloroacetic acid (TCA) to precipitate the proteins and polyglutamylated products.
- Filter the mixture through glass fiber filters to capture the precipitate.
- Wash the filters with cold TCA and ethanol to remove unincorporated [3H]-glutamic acid.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the percentage of inhibition and determine the IC50 value of DDPO.

### Conclusion

**DDPO** is a promising pharmacological agent with a unique dual-inhibitory mechanism targeting key enzymes in folate metabolism. Its chemical structure and properties are well-defined, and robust experimental protocols are available for characterizing its inhibitory activity. This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with this compound, facilitating further investigation into its therapeutic potential. The provided data and methodologies should aid in the design of future studies aimed at elucidating its full pharmacological profile and potential clinical applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Discovery of High Affinity Folate Receptor-Specific Glycinamide Ribonucleotide Formyltransferase Inhibitors With Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of DDPO]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669917#ddpo-chemical-structure-and-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com